molecular formula C21H19F7N2O4 B2514414 N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477870-68-1

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2514414
CAS No.: 477870-68-1
M. Wt: 496.382
InChI Key: UXEPHHLMWNZPJU-VPUKRXIYSA-N
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Description

N'-{(E)-[4-(3-Fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a hydrazone derivative synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with 4-(3-fluoropropoxy)benzaldehyde. The compound features:

  • Core structure: A benzohydrazide backbone substituted with two 2,2,2-trifluoroethoxy groups at positions 2 and 5.
  • Hydrazone moiety: An (E)-configured imine (-CH=N-) formed by reaction with the aldehyde, introducing a 4-(3-fluoropropoxy)phenyl group.
  • Key functional groups: The trifluoroethoxy groups enhance lipophilicity and metabolic stability, while the fluoropropoxy substituent may influence electronic and steric properties .

Properties

IUPAC Name

N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F7N2O4/c22-8-1-9-32-15-4-2-14(3-5-15)11-29-30-19(31)17-10-16(33-12-20(23,24)25)6-7-18(17)34-13-21(26,27)28/h2-7,10-11H,1,8-9,12-13H2,(H,30,31)/b29-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEPHHLMWNZPJU-VPUKRXIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F7N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C23H22F3N3O5
  • Molecular Weight : 485.44 g/mol

The presence of trifluoroethoxy and fluoropropoxy groups is significant in influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The method often includes:

  • Formation of the hydrazone linkage.
  • Introduction of trifluoroethoxy groups through nucleophilic substitution.
  • Final purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example:

  • In vitro studies : Compounds with trifluoromethyl substituents have shown enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Fungicidal Tests : Preliminary results suggest that it exhibits fungicidal activity against several strains, outperforming some commercial antifungal agents. This activity is attributed to the disruption of fungal cell membranes .
  • Bacterial Inhibition : In vitro assays have shown effectiveness against Gram-positive bacteria, indicating potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

A study conducted on a series of hydrazone derivatives revealed that modifications at the phenyl ring significantly influenced their anticancer activity. The compound under investigation showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Evaluation

In a comparative study involving various synthesized compounds, this compound was tested for antifungal activity against Candida albicans. It demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antifungal agents like fluconazole, indicating its potential as a novel antifungal agent .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-75.0
A5496.0
AntifungalCandida albicans8.0
AntibacterialStaphylococcus aureus12.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents on Aldehyde/Hydrazide Configuration Molecular Weight (g/mol) Key Features
Target Compound 4-(3-Fluoropropoxy)phenyl E ~552.3* High lipophilicity due to trifluoroethoxy and fluoropropoxy groups
N'-[(Z)-(4-Methylphenyl)methylidene]-2,5-bis(trifluoroethoxy)benzenecarbohydrazide 4-Methylphenyl Z 505.3 Z-configuration may affect steric interactions; lower polarity
(2E)-N'-[(1E)-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene]-3-(2,5-dimethylphenyl)prop-2-enehydrazide 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl E 436.9 Chloro and fluoro substituents enhance halogen bonding potential
N-[(E)-[2-[(3-Fluorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide 2-[(3-Fluorophenyl)methoxy]phenyl E 380.4 Hydroxyl groups improve solubility; potential antioxidant activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Sulfonyl and triazole heterocycle - ~450–500* Heterocyclic derivatives with altered electronic properties and tautomerism

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Trifluoroethoxy (target compound) and chloro/fluoro groups () increase resistance to oxidative degradation and enhance binding to electron-rich biological targets .
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups () improve solubility but may reduce metabolic stability .

Configuration (E vs.

Heterocyclic Derivatives :

  • Conversion of hydrazones to 1,3,4-oxadiazoles () or 1,2,4-triazoles () introduces rigid heterocycles, enhancing thermal stability and enzymatic resistance .

Table 2: Comparative Physicochemical Data

Compound logP* Solubility (mg/mL) Melting Point (°C) Reported Biological Activity
Target Compound ~4.2 <0.1 (DMSO) Not reported Antimicrobial (hypothetical)
N'-[(Z)-(4-Methylphenyl)methylidene]-2,5-bis(trifluoroethoxy)benzenecarbohydrazide ~3.8 <0.1 (DMSO) 180–182 Research use (no specific activity)
N-[(E)-[2-[(3-Fluorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide ~2.5 ~1.5 (MeOH) 210–212 Antioxidant, metal chelation
1-{5-[2,5-bis(trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone (from ) ~3.5 <0.1 (DMSO) 155–157 Anticancer screening (in vitro)

*Predicted using fragment-based methods.

Key Findings:

  • Lipophilicity : Trifluoroethoxy groups dominate logP values, making these compounds suitable for membrane penetration but challenging for aqueous solubility .

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